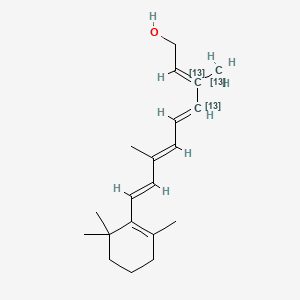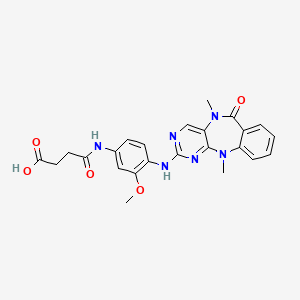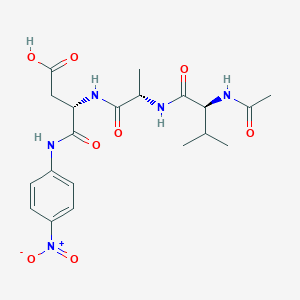
Retinol-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Retinol-13C3 is synthesized by incorporating stable carbon-13 isotopes into the retinol molecule. The synthesis involves the use of carbon-13 labeled precursors in a series of chemical reactions that result in the formation of this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product and ensure its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Retinol-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to retinal and further to retinoic acid.
Reduction: It can be reduced back to retinyl esters.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and controlled temperatures.
Major Products Formed
Oxidation: Retinal and retinoic acid.
Reduction: Retinyl esters.
Substitution: Various substituted retinol derivatives.
Aplicaciones Científicas De Investigación
Retinol-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer in metabolic studies. Its applications include:
Chemistry: Used in studying the metabolic pathways of retinol and its derivatives.
Biology: Helps in understanding the role of retinol in cellular processes.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol.
Industry: Employed in the development of new retinoid-based drugs and skincare products
Mecanismo De Acción
Retinol-13C3 exerts its effects by being converted into retinal and then into retinoic acid. Retinoic acid binds to nuclear receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). These receptors act as transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Retinol-d4: Another labeled retinol compound with deuterium instead of carbon-13.
All-trans-Retinol: The non-labeled version of retinol.
Retinoic Acid: The oxidized form of retinol with similar biological activity
Uniqueness
Retinol-13C3 is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of retinol is crucial .
Propiedades
Fórmula molecular |
C20H30O |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-7-methyl-3-(113C)methyl-9-(2,6,6-trimethylcyclohexen-1-yl)(3,4-13C2)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i2+1,9+1,17+1 |
Clave InChI |
FPIPGXGPPPQFEQ-AEZFFAMNSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=[13CH]/[13C](=C/CO)/[13CH3])/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)



![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)





